4-(Pyrrolidin-3-yl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)2-3-8-4-5-9-6-8/h8-9H,2-6H2,1H3 |
InChI Key |
CWNIALQIZSLRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCNC1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 4 Pyrrolidin 3 Yl Butan 2 One Core and Analogues
Reactivity Profiles of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, largely due to its structural and chemical properties. nih.govresearchgate.net Its non-planar, puckered conformation allows for the three-dimensional exploration of chemical space, while the nitrogen atom provides a key handle for chemical modification. nih.govnih.gov
Nucleophilic Reactivity of the Pyrrolidine Nitrogen
The nitrogen atom within the pyrrolidine ring of 4-(pyrrolidin-3-yl)butan-2-one is a secondary amine, rendering it both basic and nucleophilic. nih.govchemicalbook.com This inherent nucleophilicity makes it a primary site for electrophilic attack, enabling a wide array of functionalization reactions. Due to this reactivity, the pyrrolidine nitrogen is a common point for substitution in drug development, with a vast majority of FDA-approved drugs containing this scaffold being substituted at the N-1 position. nih.gov
Common transformations involving the pyrrolidine nitrogen include:
Alkylation: Reaction with alkyl halides to introduce various alkyl groups.
Acylation: Reaction with acyl halides or anhydrides to form amides.
Arylation: Coupling with aryl halides, often under palladium catalysis (e.g., Buchwald-Hartwig amination), to introduce aromatic systems. nih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted pyrrolidines.
The reactivity of the nitrogen can be influenced by steric hindrance from the adjacent C3 substituent and the electronic nature of the N-substituents. These factors can be fine-tuned to control the outcome of synthetic transformations. acs.org
Table 1: Examples of N-Functionalization Reactions on Pyrrolidine Scaffolds
| Reaction Type | Electrophile | Product Type | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |
| N-Arylation | Aryl Halide (Ar-X) | N-Aryl Pyrrolidine | Pd catalyst, Ligand, Base (e.g., NaOtBu) |
| Urea Formation | Isocyanate (R-NCO) | N-Substituted Urea | Aprotic Solvent (e.g., THF) |
Stereochemical Transformations and Derivatizations on the Pyrrolidine Ring
The pyrrolidine ring in this compound contains a stereocenter at the C3 position. This chirality is a critical feature, as the spatial orientation of substituents can significantly impact biological activity. nih.govresearchgate.net Synthetic strategies often focus on either preserving or intentionally inverting this stereochemistry.
Methods for derivatization of the pyrrolidine ring itself are extensive and allow for the introduction of diverse functional groups, influencing the molecule's conformation and properties. beilstein-journals.org One of the most powerful methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.govacs.orgrsc.org This approach allows for the creation of multiple stereocenters in a single, highly controlled step. acs.orgrsc.org
Furthermore, existing pyrrolidine rings, such as those derived from natural amino acids like proline and hydroxyproline, can be used as chiral starting materials for complex syntheses. nih.govmdpi.com Functional groups on the ring can be manipulated through various reactions, including oxidation, reduction, and substitution, to generate a library of analogues with diverse stereochemical arrangements.
Transformations Involving the Butan-2-one Moiety
The butan-2-one side chain offers a second, distinct site for chemical modification, primarily centered around the reactivity of the carbonyl group and its adjacent α-carbon.
Carbonyl Group Derivatizations and Reductions
The carbonyl group is a hub of reactivity, susceptible to nucleophilic attack. This allows for a variety of derivatization reactions that can transform the ketone into other functional groups. msu.edu Common derivatizations include the formation of imines, oximes, and hydrazones through reaction with primary amines, hydroxylamine (B1172632), and hydrazine (B178648), respectively. msu.eduscielo.br These reactions are often reversible and can be used to introduce new structural motifs or as a protecting group strategy.
Reduction of the ketone is a fundamental transformation that yields a secondary alcohol. ncert.nic.in This reaction introduces a new chiral center, and a wide range of reagents can be employed to control the stereochemical outcome. wikipedia.orgacsgcipr.org
Table 2: Common Reduction and Derivatization Reactions of the Ketone Carbonyl
| Transformation | Reagent(s) | Product Functional Group | Key Features |
|---|---|---|---|
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | Creates a new stereocenter. NaBH₄ is milder and more selective than LiAlH₄. ncert.nic.inopenochem.org |
| Asymmetric Reduction | Chiral catalysts (e.g., Ru-BINAP), Chiral boranes | Enantiomerically enriched Secondary Alcohol | Provides control over the stereochemistry of the newly formed alcohol. wikipedia.org |
| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amine | Forms a C-N bond, replacing the C=O group. |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene | Forms a C=C bond, a key method for olefination. |
| Imine Formation | Primary Amine (R-NH₂) | Imine | Reversible formation of a C=N bond. msu.edu |
Alpha-Position Functionalization and Subsequent Reactions (e.g., α-bromoketones)
The protons on the carbon atoms alpha to the carbonyl group are acidic and can be removed by a base to form an enolate, or an enol can be formed under acidic conditions. wikipedia.org This enol or enolate intermediate is nucleophilic and can react with various electrophiles. A particularly useful transformation is α-halogenation, typically with bromine (Br₂) in an acidic solvent like acetic acid. libretexts.orgmasterorganicchemistry.com
This reaction proceeds through an acid-catalyzed enol intermediate. libretexts.orgyoutube.com The enol attacks the electrophilic halogen, leading to the formation of an α-haloketone, such as an α-bromoketone. masterorganicchemistry.comnih.gov These α-bromoketones are highly valuable synthetic intermediates due to the presence of two electrophilic sites (the carbonyl carbon and the halogen-bearing carbon) and the acidic α-proton. nih.gov They are precursors to a wide range of heterocyclic compounds and can undergo nucleophilic substitution reactions where the halogen acts as a leaving group. nih.govjove.com For instance, α-bromoketones can be converted to α,β-unsaturated ketones via an elimination reaction, often using a sterically hindered base like pyridine (B92270). libretexts.org
Intermolecular Coupling Reactions for Scaffold Diversification
To further expand the chemical space accessible from the this compound scaffold, intermolecular coupling reactions are employed. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, linking the core structure to other molecular fragments.
If an aryl or vinyl halide/triflate functionality is present on the pyrrolidine ring (e.g., via N-arylation), palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions can be utilized. These methods allow for the introduction of a vast array of substituents, significantly diversifying the molecular architecture. nih.gov For example, a Suzuki-Miyaura coupling could be used to attach various aryl or heteroaryl groups, which is a common strategy in drug discovery to modulate a compound's properties. nih.gov
Multicomponent reactions (MCRs) also offer an efficient pathway to scaffold diversification. acs.org By combining three or more starting materials in a single pot, MCRs can rapidly generate complex molecules. The pyrrolidine nitrogen and the ketone functionality of the title compound could potentially participate in MCRs, such as the Mannich reaction, to build more elaborate heterocyclic systems. nih.gov This approach is highly valued for its atom economy and ability to quickly generate libraries of structurally diverse compounds for screening. nih.gov
Cross-Coupling Methodologies (e.g., Heck, Stille, Sonogashira reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. organic-chemistry.org For a molecule like this compound, these reactions would typically require prior functionalization to introduce a suitable halide, pseudohalide (like a triflate), or organometallic moiety that can participate in the catalytic cycle. organic-chemistry.orgwikipedia.org The core structure's reactivity in these transformations is contingent on the presence of such functional groups on either the pyrrolidine ring or the phenyl group in phenyl-substituted analogues.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. organic-chemistry.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product. nih.gov An analogue of the target compound, such as 4-(3-iodophenyl)pyrrolidin-3-yl)butan-2-one, could serve as the halide partner. This reaction is highly regarded for its stereoselectivity, typically favoring the trans isomer. organic-chemistry.org
| Halide Substrate (Analogue) | Alkene Partner | Typical Catalyst/Base | Potential Product |
| 4-(3-Iodophenyl-pyrrolidin-3-yl)butan-2-one | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Methyl (E)-3-(3-(3-(3-oxobutyl)pyrrolidin-3-yl)phenyl)acrylate |
| 3-Bromo-1-(tosyl)pyrrolidine | 4-Phenyl-3-buten-2-one | Pd(OAc)₂, (o-tolyl)₃P, K₂CO₃ | 4-(1-(Tosyl)pyrrolidin-3-yl)-4-phenylbut-3-en-2-one |
Stille Reaction
The Stille reaction creates a C-C bond by coupling an organic halide or pseudohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.org The catalytic cycle involves oxidative addition, transmetalation where the organic group is transferred from tin to palladium, and reductive elimination to form the final product. libretexts.org This methodology could be applied to synthesize complex analogues by coupling a halogenated this compound derivative with a vinyl, aryl, or alkynylstannane. nih.gov
| Electrophile (Analogue) | Organostannane Partner | Typical Catalyst/Additives | Potential Product |
| 4-(3-Bromophenyl-pyrrolidin-3-yl)butan-2-one | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | 4-(3-Vinylphenyl-pyrrolidin-3-yl)butan-2-one |
| 3-Iodo-1-(Boc)pyrrolidine | (Thiophen-2-yl)trimethylstannane | PdCl₂(PPh₃)₂, CuI | 1-(Boc)-3-(thiophen-2-yl)pyrrolidine |
Sonogashira Reaction
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is distinguished by its use of a dual catalytic system, typically a palladium complex and a copper(I) salt co-catalyst, in the presence of a base like an amine. organic-chemistry.org The reaction proceeds under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org For instance, a halogenated derivative of this compound could be coupled with various terminal alkynes to introduce alkynyl functional groups, which are valuable precursors for pharmaceuticals and organic materials. wikipedia.orgnih.gov
| Halide Substrate (Analogue) | Terminal Alkyne Partner | Typical Catalysts/Base | Potential Product |
| 4-(3-Iodophenyl-pyrrolidin-3-yl)butan-2-one | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(3-(Phenylethynyl)phenyl-pyrrolidin-3-yl)butan-2-one |
| 3-Bromo-1-(Cbz)pyrrolidine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Pyrrolidine | 1-(Cbz)-3-((trimethylsilyl)ethynyl)pyrrolidine |
Conjugate Addition Strategies (e.g., Michael Addition to β-ketoesters)
Conjugate addition, particularly the Michael reaction, is a fundamental method for forming C-C bonds. wikipedia.org It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. masterorganicchemistry.comwikipedia.org
The this compound core is well-suited to act as a Michael donor. The α-hydrogens adjacent to the ketone carbonyl are acidic and can be removed by a base to form a nucleophilic enolate. libretexts.org This enolate can then attack the electrophilic β-carbon of a Michael acceptor. masterorganicchemistry.com The reaction is thermodynamically favorable as it results in the formation of a strong C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com
The mechanism proceeds in three main steps:
Deprotonation: A base abstracts an α-proton from this compound to form a resonance-stabilized enolate. masterorganicchemistry.com
Nucleophilic Attack: The enolate adds to the β-carbon of an α,β-unsaturated compound (the Michael acceptor). libretexts.org
Protonation: The resulting enolate intermediate is protonated, often by the conjugate acid of the base or a solvent, to yield the final 1,4-addition product. masterorganicchemistry.com
A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. libretexts.org When the Michael donor is a ketone enolate and the acceptor is an α,β-unsaturated β-ketoester, the reaction leads to the formation of a 1,5-dicarbonyl compound with significant structural complexity. The use of β-keto esters as Michael donors in reactions with α,β-unsaturated ketones is also a well-established strategy. nih.gov
| Michael Donor (from Core Structure) | Michael Acceptor | Base | Potential Product |
| Enolate of this compound | Methyl vinyl ketone | NaOEt | 3-(Pyrrolidin-3-yl)-6-methylheptane-2,6-dione |
| Enolate of this compound | Ethyl acrylate | LDA | Ethyl 4-methyl-5-oxo-2-(pyrrolidin-3-yl)hexanoate |
| Enolate of this compound | Acrylonitrile | KOH | 4-Methyl-5-oxo-2-(pyrrolidin-3-yl)hexanenitrile |
| Enolate of this compound | Ethyl (E)-2-benzoylbut-2-enoate (an unsaturated β-ketoester) | NaH | Ethyl 2-benzoyl-2-methyl-3-(1-oxo-3-(pyrrolidin-3-yl)propan-2-yl)butanoate |
Structural Modification and Derivative Synthesis of 4 Pyrrolidin 3 Yl Butan 2 One Analogues
Systematic Exploration of Pyrrolidine (B122466) Ring Substitutions
Modifications to the pyrrolidine ring of 4-(Pyrrolidin-3-yl)butan-2-one are a key strategy for altering its chemical and physical properties. These modifications can involve substitutions at the nitrogen atom or at the carbon atoms of the ring.
N-Substitution Patterns and Their Influence on Compound Properties
The nitrogen atom of the pyrrolidine ring is a prime site for substitution, and the nature of the substituent can significantly impact the compound's characteristics. nih.gov N-alkylation, for instance, introduces an alkyl group onto the nitrogen. This can affect the molecule's basicity and lipophilicity. Generally, increasing the length of the alkyl chain can lead to increased lipophilicity.
The introduction of different functional groups through N-substitution can also dramatically alter the compound's properties. For example, acylation of the nitrogen introduces an acyl group, which can serve as a handle for further functionalization or can influence the compound's ability to form hydrogen bonds.
| N-Substituent | General Influence on Properties |
| Alkyl groups | Increases lipophilicity, can affect basicity |
| Acyl groups | Can serve as a point for further modification, influences hydrogen bonding |
| Aryl groups | Can introduce aromatic interactions, affects steric bulk |
Positional Isomerism and Ring Carbon Substitutions (e.g., Pyrrolidin-1-yl vs. Pyrrolidin-3-yl)
Furthermore, substitutions on the carbon atoms of the pyrrolidine ring can introduce steric bulk and new functional groups. For example, alkyl or aryl groups can be introduced at various positions on the ring, influencing the molecule's conformation and its interactions with other molecules. The stereochemistry of these substitutions is also crucial, as different stereoisomers can have vastly different properties.
Diversification of the Butanone Side Chain
The butanone side chain of this compound offers another avenue for structural modification, allowing for the fine-tuning of the compound's properties.
Variations in Alkyl Chain Length and Branching
Altering the length and branching of the alkyl chain of the butanone moiety can impact the molecule's size, shape, and lipophilicity. For instance, extending the chain from a butanone to a pentanone or hexanone derivative would increase its lipophilicity and size. Introducing branching, such as a methyl group on the chain, can create steric hindrance and affect how the molecule interacts with its environment.
| Side Chain Modification | Potential Effect |
| Increased chain length | Increased lipophilicity and size |
| Introduction of branching | Increased steric hindrance, altered conformation |
Incorporation of Heteroatoms and Functional Groups on the Butanone Chain
The introduction of heteroatoms, such as oxygen or nitrogen, into the butanone side chain can significantly alter the compound's polarity and hydrogen bonding capabilities. For example, replacing a methylene (B1212753) group (-CH2-) with an oxygen atom would create an ether linkage, while introducing a nitrogen atom could lead to an amino ketone. These changes can have a profound effect on the molecule's solubility and its potential for intermolecular interactions.
Furthermore, the addition of various functional groups to the butanone chain can introduce new chemical reactivity and properties. For example, the incorporation of a hydroxyl group would introduce a site for hydrogen bonding, while a carboxylic acid group would introduce acidic properties and the potential for salt formation.
Design and Synthesis of Chiral Analogues and Stereoisomers
Chirality plays a critical role in the properties of molecules, and the synthesis of specific stereoisomers of this compound analogues is a key area of research. researchgate.net The pyrrolidine ring in this compound contains a stereocenter at the 3-position. This means that the compound can exist as two enantiomers, (R)-4-(pyrrolidin-3-yl)butan-2-one and (S)-4-(pyrrolidin-3-yl)butan-2-one.
The synthesis of enantiomerically pure compounds often requires stereoselective synthetic methods. mdpi.com This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. mdpi.com For example, starting with an enantiomerically pure derivative of proline, a naturally occurring chiral amino acid containing a pyrrolidine ring, can be a strategy to synthesize a specific stereoisomer of a this compound analogue. researchgate.netnih.gov
The synthesis of diastereomers is also an important consideration when multiple stereocenters are present in the molecule. For instance, if a substituent is introduced on the butanone side chain, creating a second stereocenter, four possible stereoisomers could exist. The ability to selectively synthesize each of these stereoisomers is crucial for understanding their individual properties.
Integration of this compound Fragments into Complex Scaffolds
The strategic incorporation of the this compound motif into larger and more complex molecular scaffolds is a key area of research aimed at exploring and expanding the chemical space of its derivatives. These synthetic efforts leverage the reactive sites of the parent molecule to build intricate systems with potentially enhanced or novel biological activities and material properties.
The ketone functionality of this compound serves as a primary handle for the synthesis of a variety of butanamide-based derivatives. One common strategy involves the initial conversion of the ketone to a carboxylic acid, which can then be coupled with a range of amines to form the corresponding amides. For instance, the haloform reaction can be employed to convert the methyl ketone into a carboxylate, which upon acidification yields the corresponding carboxylic acid. This acid can then be activated, for example, with thionyl chloride or a carbodiimide, and reacted with a primary or secondary amine to furnish the desired butanamide.
Alternatively, the Schmidt rearrangement offers a more direct route to N-substituted butanamides from the parent ketone. Treatment of this compound with hydrazoic acid in the presence of a strong acid catalyst can induce rearrangement to the corresponding acetamide. By varying the reaction conditions and the subsequent N-alkylation or N-arylation of the pyrrolidine nitrogen, a library of diverse butanamide derivatives can be generated.
| Starting Material | Reagents | Product Type | Key Transformation |
| This compound | 1. Br₂, NaOH; 2. H₃O⁺; 3. SOCl₂; 4. R¹R²NH | N,N-Disubstituted 3-(pyrrolidin-3-yl)butanamide | Haloform reaction followed by amidation |
| This compound | HN₃, H₂SO₄ | N-Acetyl-3-(pyrrolidin-3-yl)propanamine | Schmidt rearrangement |
These synthetic approaches provide access to a wide range of butanamide derivatives, allowing for systematic exploration of structure-activity relationships.
The inherent structure of this compound, featuring a nucleophilic nitrogen and an electrophilic carbonyl carbon, presents opportunities for intramolecular cyclization reactions to construct fused heterocyclic systems. The formation of pyrrolidinone and pyrrolidinedione fused scaffolds is of particular interest due to the prevalence of these motifs in biologically active compounds.
One potential strategy involves the N-functionalization of the pyrrolidine ring with a group that can subsequently react with the butanone side chain. For example, N-acylation of the pyrrolidine with a dicarboxylic acid anhydride, followed by an intramolecular condensation, could lead to the formation of a fused pyrrolidinedione system. The specific regiochemical outcome of such cyclizations would be dependent on the length of the linker and the reaction conditions employed.
Another approach could involve the oxidation of the butanone side chain to a 1,2-dicarbonyl species, which could then undergo condensation with the pyrrolidine nitrogen to form a fused dihydropyrazinone ring after dehydration. Further oxidation could then yield a fully aromatic pyrazinone-fused system.
| Proposed Starting Material | Key Reagents | Potential Fused System | Reaction Type |
| N-Acyl-4-(pyrrolidin-3-yl)butan-2-one | Base (e.g., NaH) | Fused Pyrrolidinone | Intramolecular Aldol (B89426)/Claisen Condensation |
| This compound | 1. Oxidizing Agent (e.g., SeO₂); 2. Acid/Heat | Fused Dihydropyrazinone | Intramolecular Condensation |
The synthesis of these fused systems significantly increases the structural complexity and rigidity of the original this compound scaffold, which can have a profound impact on its biological properties.
The ketone functionality of this compound is a versatile precursor for the construction of hybrid molecules containing additional heterocyclic rings. Standard condensation reactions with bifunctional nucleophiles can be employed to generate a wide array of five- and six-membered heterocycles attached to the pyrrolidine-containing side chain.
For example, reaction with hydrazine (B178648) or substituted hydrazines can yield the corresponding pyrazole (B372694) derivatives. Similarly, condensation with hydroxylamine (B1172632) hydrochloride can afford isoxazoles. The Gewald reaction provides a pathway to substituted thiophenes by reacting the ketone with a cyanoacetamide and elemental sulfur in the presence of a base. Furthermore, reaction with malononitrile (B47326) and a base can lead to the formation of a substituted pyridine (B92270) ring through a series of condensation and cyclization steps.
These reactions allow for the "stitching" of new heterocyclic rings onto the this compound framework, creating novel hybrid compounds with potentially unique pharmacological profiles.
| Reagent | Resulting Heterocycle | General Reaction Name |
| Hydrazine hydrate | Pyrazole | Paal-Knorr Synthesis |
| Hydroxylamine hydrochloride | Isoxazole | |
| Cyanoacetamide, Sulfur, Base | Thiophene | Gewald Reaction |
| Malononitrile, Base | Pyridine |
The ability to readily access these diverse hybrid structures underscores the value of this compound as a versatile building block in the synthesis of complex, multi-functionalized molecules.
Molecular Interactions and Mechanistic Insights of 4 Pyrrolidin 3 Yl Butan 2 One Analogues Excluding Clinical Outcomes
Biochemical Pathway Modulation by Derived Structures
Enzyme Inhibition Profiles (e.g., Proteases, Kinases, Lipases, Beta-secretase)
Analogues of 4-(pyrrolidin-3-yl)butan-2-one have demonstrated a broad spectrum of enzyme inhibitory activities. The pyrrolidine (B122466) ring serves as a versatile scaffold for the design of potent and selective inhibitors for various enzyme classes.
Certain pyrrolidinone derivatives have been identified as effective inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory processes. Specifically, compounds 14d and 14e exhibited significant inhibitory activity against LOX, with IC50 values of 0.08 (±0.005) mM and 0.0705 (±0.003) mM, respectively. nih.gov The anti-inflammatory potential of these compounds is linked to their ability to suppress lipid peroxidation. nih.gov
In the context of cancer, derivatives of pyrrolidine have been developed as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. nih.gov For instance, compound 18 was found to be a more potent inhibitor of Mcl-1 (Ki = 0.077μM) than the positive control, Gossypol (Ki = 0.18μM). nih.gov
Furthermore, pyrrolidine sulfonamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. Compound 23d , which features a 4-trifluorophenyl substitution, demonstrated the most potent inhibition against the DPP-IV enzyme with an IC50 value of 11.32 ± 1.59 μM. frontiersin.org
Other studies have highlighted the potential of polyhydroxylated pyrrolidine derivatives as inhibitors of glycosidase and aldose reductase enzymes, which are relevant in the management of diabetes. frontiersin.org Additionally, some pyrrolidine-2,5-dione derivatives have shown anticonvulsant properties. nih.gov
The following table summarizes the enzyme inhibition data for selected analogues:
| Compound | Target Enzyme | IC50/Ki Value |
| 14d | Lipoxygenase (LOX) | 0.08 (±0.005) mM |
| 14e | Lipoxygenase (LOX) | 0.0705 (±0.003) mM |
| 18 | Myeloid cell leukemia-1 (Mcl-1) | 0.077μM (Ki) |
| 23d | Dipeptidyl peptidase-IV (DPP-IV) | 11.32 ± 1.59 μM |
Receptor Binding Affinities and Selectivity Studies (e.g., Monoamine Transporters, Serotonin Receptors, Dopamine Receptors)
The pyrrolidine scaffold is also a key feature in compounds designed to target various receptors, including those involved in neurotransmission.
(S)-pyrrolidine derivatives have been investigated as antagonists of the CXCR4 chemokine receptor. nih.gov Compound 51a , with a 3-CH3 substitution, displayed excellent binding affinity to the CXCR4 receptor, competitively displacing the fluorescent 12G5 antibody with an IC50 of 79 nM. nih.gov
In the realm of serotonergic systems, 3-pyrrolidine-indole derivatives have been identified as selective modulators of the 5-HT2A receptor. nih.gov These compounds act as agonists or partial agonists at this receptor, which is a key target for psychedelic compounds altering perception and mood. nih.gov
The following table presents receptor binding affinity data for representative analogues:
| Compound | Target Receptor | Binding Affinity (IC50/Ki) |
| 51a | CXCR4 | 79 nM |
| 3-pyrrolidine-indole derivatives | 5-HT2A | EC50 < 1000 nM |
Cellular Activity Mechanisms (e.g., Anticonvulsant, Anticancer, Antibacterial, Anthelmintic, Antioxidant Activity in vitro)
A diverse range of in vitro cellular activities has been reported for analogues of this compound, underscoring the broad biological potential of the pyrrolidine core.
Anticonvulsant Activity: Pyrrolidine-2,5-dione derivatives have been studied for their anticonvulsant properties. The activity is significantly influenced by the substituent at position 3 of the pyrrolidine-2,5-dione ring. nih.gov
Anticancer Activity: Several pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net For example, pyrrolidines with CF3 substituents on the phenyl rings showed potent proliferation inhibitory actions against 10 different cancer cell lines, with IC50 values ranging from 2.9 to 16 μM. researchgate.net The mechanisms underlying these cytotoxic effects often involve cell cycle arrest and the induction of apoptosis. researchgate.net
Antibacterial Activity: The pyrrolidine nucleus is a common feature in compounds with antibacterial properties. frontiersin.org Thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, a 4-F-phenyl derivative was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com Other studies have shown that certain pyrrolidine-3-carbonitrile (B51249) derivatives exhibit comparable activity to reference antibiotics. ekb.eg
Antioxidant Activity: Certain thiazolidin-4-one derivatives incorporating a pyrrolidine moiety have been reported to possess antioxidant properties, as demonstrated by their radical scavenging activity in DPPH tests. mdpi.com
The table below provides a summary of the in vitro cellular activities of selected analogues:
| Compound Class | Cellular Activity | Cell Lines/Organisms | Potency (IC50/MIC) |
| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | N/A | Varies with substitution |
| Pyrrolidines with CF3 substituents | Anticancer | 10 cancer cell lines | 2.9 to 16 μM |
| 4-F-phenyl thiazole-pyrrolidine derivative | Antibacterial | Gram-positive bacteria | N/A |
| Thiazolidin-4-one derivatives | Antioxidant | DPPH assay | Significant radical scavenging |
Computational Chemistry and Molecular Modeling Investigations
Computational methods provide invaluable tools for understanding the molecular interactions that underpin the biological activities of this compound analogues. These in silico approaches allow for the prediction of binding modes, the characterization of intermolecular forces, and the rational design of new, more potent compounds.
Ligand-Protein Docking Simulations and Binding Mode Analysis
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. For pyrrolidine derivatives, docking studies have been instrumental in elucidating their interactions with enzyme active sites and receptor binding pockets.
In the case of pyrrolidine derivatives as Mcl-1 inhibitors, molecular docking has been used to understand the mode of interaction between the ligands and key residues within the protein's binding site. nih.gov Similarly, for novel PEGA-nucleosides targeting metallo-β-lactamases, docking simulations have helped to analyze key active site interactions and the disruption of the di-zinc water bridge. nih.gov
Docking studies of thiazole-based pyrrolidine derivatives have also been conducted to understand their antibacterial activity. bohrium.com These simulations help to identify potential molecular targets and rationalize the observed structure-activity relationships.
Quantum Chemical Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, T-stacking, Hydrophobicity Surface Analysis)
Quantum chemical methods offer a deeper understanding of the electronic properties of molecules and the nature of their intermolecular interactions. These calculations can provide insights into the strength and geometry of hydrogen bonds, the nature of π-π stacking (T-stacking) interactions, and the distribution of hydrophobic and hydrophilic regions on the molecular surface.
For pyrrolidine derivatives, quantum chemical calculations can be used to analyze their binding features with target enzymes. nih.gov For instance, in the study of α-mannosidase inhibitors, it was found that the presence of polar properties on the van der Waals surface and aromatic rings (providing hydrophobicity) were important for binding. nih.gov The flexibility of the molecule allows the aromatic ring to orient itself within a hydrophobic cavity to form π-π stacking interactions with aromatic amino acids. nih.gov
The stability of pyrrolidine-derived iminium ions has also been computationally examined using density functional theory (DFT) methods, providing insights into their reactivity and the influence of conjugation on their stability. acs.org These fundamental studies contribute to a more comprehensive understanding of the chemical behavior of this class of compounds.
Structure-Activity Relationship (SAR) Derivation via In Silico Approaches
Computational studies, including Quantitative Structure-Activity Relationship (QSAR) models, have been instrumental in elucidating the structural requirements for the activity of various classes of pyrrolidine derivatives. Although specific SAR studies for this compound are not extensively documented in publicly available research, general principles derived from related scaffolds can provide valuable insights.
In silico approaches typically involve the generation of a dataset of analogues with varying structural modifications, followed by the calculation of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then correlated with biological activity to build a predictive model. For analogues of this compound, key modifications would likely include:
Substitution on the Pyrrolidine Ring: Alterations at the 1-position (nitrogen atom) and other available positions on the pyrrolidine ring can significantly impact binding affinity and selectivity. For instance, the addition of bulky or polar substituents could probe the steric and electronic tolerance of the binding pocket.
Modification of the Butan-2-one Side Chain: Changes to the length of the alkyl chain, the position of the ketone group, and the introduction of other functional groups can influence how the molecule interacts with its target. The carbonyl oxygen is a potential hydrogen bond acceptor, and its position is critical for optimal interaction.
Stereochemistry: The chiral center at the 3-position of the pyrrolidine ring implies that enantiomers may exhibit different biological activities. In silico docking studies can help predict the preferred stereoisomer for a given binding site.
A hypothetical in silico SAR study on a series of this compound analogues might reveal relationships such as those presented in the interactive table below.
| Analogue | Modification | Predicted Activity (Arbitrary Units) | Key In Silico Observation |
| Parent Compound | This compound | 100 | Forms a key hydrogen bond via the carbonyl oxygen. |
| Analogue A | N-methylation of pyrrolidine | 120 | Increased hydrophobic interaction in the binding pocket. |
| Analogue B | Hydroxylation of the butan chain | 80 | Introduction of a polar group disrupts a favorable hydrophobic contact. |
| Analogue C | Isomeric shift to 4-(Pyrrolidin-2-yl)butan-2-one | 50 | Altered geometry leads to a suboptimal fit in the binding site. |
| Analogue D | (R)-enantiomer | 150 | The (R)-configuration provides a better stereochemical fit for key interactions. |
| Analogue E | (S)-enantiomer | 75 | The (S)-configuration results in a steric clash with a residue in the binding site. |
Investigation of Binding Site Dynamics and Allosteric Effects
Molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate the dynamic nature of ligand-receptor interactions and to explore the potential for allosteric modulation.
Binding Site Dynamics:
Molecular docking studies can predict the preferred binding pose of this compound analogues within a specific protein target. These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, the pyrrolidine nitrogen might act as a hydrogen bond donor or acceptor, while the butanone side chain could fit into a hydrophobic pocket.
Following docking, MD simulations can provide a more dynamic picture of the binding event. These simulations, which model the movement of atoms over time, can reveal:
Conformational Changes: How the binding of the ligand induces conformational changes in the protein, and vice-versa.
Stability of Interactions: The stability of the identified interactions over time.
Water-Mediated Interactions: The role of water molecules in mediating the binding between the ligand and the protein.
Allosteric Effects:
Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, thereby influencing the protein's activity. In silico methods can be employed to identify potential allosteric binding sites and to understand the mechanism of allosteric modulation.
Should this compound analogues be investigated for allosteric effects, computational approaches such as pocket detection algorithms and steered MD simulations could be utilized. These methods can help to:
Identify cryptic binding pockets on the target protein that are not apparent in the unbound state.
Simulate the binding of an analogue to a potential allosteric site and observe the resulting conformational changes that are transmitted to the orthosteric site or the active site.
Predict how the binding of an allosteric modulator might affect the binding affinity or efficacy of the primary ligand.
The investigation of binding site dynamics and allosteric effects through computational means is a burgeoning field that holds immense promise for the rational design of novel and more selective therapeutic agents. While specific data for this compound is limited, the methodologies are well-established and could be readily applied to this compound and its analogues to guide future drug discovery efforts.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is fundamental to assessing the purity of 4-(Pyrrolidin-3-yl)butan-2-one, separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity of this compound. A common approach involves reverse-phase chromatography, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. Detection is typically achieved using a UV detector.
For the analysis of stereoisomers, chiral HPLC is the method of choice. Since this compound possesses a chiral center at the C3 position of the pyrrolidine (B122466) ring, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is crucial. This is accomplished using a chiral stationary phase (CSP). nih.gov Chiral columns, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), can effectively resolve the enantiomers. researchgate.net The separation relies on the differential interactions between the enantiomers and the chiral selector in the stationary phase. nih.gov
A typical method would involve a mobile phase consisting of a mixture of hexane and isopropanol. The relative amounts of each enantiomer can be determined by integrating the areas of their corresponding peaks in the chromatogram, which allows for the calculation of the enantiomeric excess (ee). In some cases, pre-column derivatization with a chiral agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com
Table 1: Representative HPLC Conditions for Chiral Separation
Parameter Condition Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Mobile Phase n-Hexane:Ethanol (e.g., 98:2, v/v) with additive (e.g., 0.2% triethylamine) Flow Rate 1.0 mL/min Detection UV (e.g., 254 nm) Temperature 25°C
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like many pyrrolidine alkaloids, has low volatility due to its polarity and the presence of a secondary amine. nih.govmdpi.com Direct analysis by GC-MS is therefore challenging.
To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies for compounds containing amine functional groups include silylation or acylation. This process not only improves chromatographic behavior but can also yield characteristic mass spectra that aid in identification. Once derivatized, the compound can be separated from other components on a GC column (typically a fused silica capillary column) and subsequently identified by its mass spectrum. GC-MS analysis provides information on both the retention time of the derivative and its mass fragmentation pattern, offering high specificity. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. These techniques probe the molecular structure at the atomic level, providing detailed information about connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. researchgate.net For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to assign all proton and carbon signals and confirm the compound's constitution. jst-ud.vn
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would be expected to show a characteristic singlet for the methyl protons of the acetyl group (CH₃-C=O), multiplets for the methylene (B1212753) protons in the butanone chain and the pyrrolidine ring, and a signal for the N-H proton of the pyrrolidine. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include a downfield resonance for the carbonyl carbon (C=O) around 208 ppm, signals for the carbons of the pyrrolidine ring, and signals for the carbons of the butanone side chain. acgpubs.org
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. jst-ud.vnnih.gov COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the structure together. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) C1 (CH₃) ~2.1 (singlet) ~30 C2 (C=O) - ~208 C3 (CH₂) ~2.7 (triplet) ~45 C4 (CH₂) ~1.8 (multiplet) ~29 Pyrrolidine C3' (CH) ~2.5 (multiplet) ~38 Pyrrolidine C2'/C5' (CH₂) ~2.9-3.2 (multiplet) ~46, ~53 Pyrrolidine C4' (CH₂) ~1.6-2.0 (multiplet) ~32 Pyrrolidine (N-H) Broad signal, variable -
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org For this compound (C₈H₁₅NO), the calculated monoisotopic mass is 141.1154 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 142.12. nih.gov
Under harder ionization conditions, such as Electron Ionization (EI), or through tandem MS (MS/MS) experiments, the molecular ion undergoes fragmentation. nih.gov The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for this compound would include:
Alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. chemguide.co.uk
Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring, which is a characteristic fragmentation for amines. libretexts.org
Loss of the butanone side chain, resulting in a fragment corresponding to the pyrrolidine ring structure.
These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification, particularly in complex mixtures. wvu.eduwvu.edu
Table 3: Predicted Key Mass Fragments of this compound
m/z Predicted Fragment Ion Fragmentation Pathway 142 [C₈H₁₅NO + H]⁺ Protonated Molecule ([M+H]⁺) 141 [C₈H₁₅NO]⁺ Molecular Ion (M⁺) 84 [C₅H₁₀N]⁺ Cleavage of the butanone side chain 70 [C₄H₈N]⁺ Alpha-cleavage at the pyrrolidine ring 43 [C₂H₃O]⁺ Alpha-cleavage of the acetyl group
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural features.
The most prominent peak would be a strong, sharp absorption characteristic of the carbonyl (C=O) stretch of a saturated aliphatic ketone, typically appearing around 1715 cm⁻¹. libretexts.orgspectroscopyonline.com Other significant absorptions include the C-H stretching vibrations of the aliphatic (sp³ hybridized) carbons in the 2850-2960 cm⁻¹ range. libretexts.orgpressbooks.pub The N-H stretching vibration of the secondary amine in the pyrrolidine ring would appear as a moderate, somewhat broad peak in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be found in the fingerprint region, typically between 1000-1250 cm⁻¹. vscht.cz
Table 4: Characteristic IR Absorptions for this compound
Frequency Range (cm⁻¹) Vibration Functional Group 3300 - 3500 N-H Stretch Secondary Amine (Pyrrolidine) 2850 - 2960 C-H Stretch Aliphatic (CH, CH₂, CH₃) spectroscopyonline.com ~1715 C=O Stretch Ketone 1000 - 1250 C-N Stretch Amine chemguide.co.uk
Table of Compounds
| Compound Name |
|---|
| This compound |
| Hexane |
| Isopropanol |
| Ethanol |
Future Research Directions and Potential Applications in Chemical Biology
Design and Synthesis of Next-Generation Chemical Probes Based on the 4-(Pyrrolidin-3-yl)butan-2-one Scaffold
The inherent structural features of the this compound scaffold make it an attractive foundation for designing next-generation chemical probes. The saturated, non-planar pyrrolidine (B122466) ring offers a three-dimensional (3D) architecture that can be exploited for creating highly specific molecular tools. nih.gov Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring provide defined stereochemical centers, which can be crucial for selective interaction with biological targets like enzymes and receptors. nih.govnih.gov
The design of chemical probes based on this scaffold would involve the strategic attachment of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, to the core molecule. These modifications would enable researchers to visualize, isolate, and identify the cellular binding partners of the compound, thereby elucidating its mechanism of action. Key to this process is the synthesis of derivatives where the reporter group can be attached without disrupting the compound's native biological activity. Potential sites for modification on the this compound structure include the nitrogen atom of the pyrrolidine ring or the terminal methyl group of the butanone side chain. The development of such probes is essential for target validation and for understanding the role of its interacting proteins in health and disease.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. researchgate.net This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov Identified fragments are then optimized and grown into more potent, drug-like molecules. drugdiscoverychemistry.com
The this compound molecule is well-suited for inclusion in FBDD screening libraries. Its molecular weight and structural complexity are characteristic of a typical fragment. There is a growing appreciation in the field that fragments possessing three-dimensional character, such as those with a pyrrolidine ring, may offer advantages over the predominantly flat, 2D molecules that have historically populated screening collections. researchgate.netresearchgate.net The 3D shape of this compound allows it to probe binding pockets that are inaccessible to simpler, planar molecules, potentially unlocking novel target classes.
Below is a table comparing the physicochemical properties of a typical fragment, as defined by the "Rule of Three," with the estimated properties of this compound.
| Property | "Rule of Three" Guideline | Estimated Value for this compound |
|---|---|---|
| Molecular Weight | ≤ 300 Da | ~141.21 g/mol |
| cLogP | ≤ 3 | ~0.3-0.5 |
| Hydrogen Bond Donors | ≤ 3 | 1 |
| Hydrogen Bond Acceptors | ≤ 3 | 2 |
| Rotatable Bonds | ≤ 3 | 2 |
Exploration of Novel Bioactive Analogues for Targeted Chemical Tools
A crucial step in leveraging the this compound scaffold is the systematic exploration of its analogues to build a comprehensive structure-activity relationship (SAR) profile. nih.gov By synthesizing a library of related compounds with targeted modifications, researchers can identify derivatives with enhanced potency, selectivity, or novel biological activities. nih.gov
The generation of analogues could involve several strategies:
Substitution on the Pyrrolidine Ring: Introducing various substituents at different positions on the pyrrolidine ring can modulate the compound's interaction with its target. The stereochemistry of these substituents will be a critical factor, as different stereoisomers can exhibit vastly different biological profiles due to specific binding modes with enantioselective proteins. nih.govnih.gov
Modification of the Butanone Side Chain: Altering the length, rigidity, or functional groups of the side chain can influence binding affinity and pharmacokinetic properties. For instance, replacing the ketone with other functional groups could lead to new interactions within the target's binding site.
N-alkylation or N-acylation: The nitrogen atom of the pyrrolidine ring is a prime location for modification, allowing for the introduction of a wide array of chemical functionalities to probe for additional binding interactions.
The table below outlines potential sites for modification and the rationale behind them for developing targeted chemical tools.
| Modification Site | Example Modification | Rationale for Developing Bioactive Analogues |
|---|---|---|
| Pyrrolidine Nitrogen | Alkylation, Acylation, Arylation | Explore new binding pockets; modulate solubility and cell permeability. |
| Pyrrolidine Ring Carbons | Hydroxylation, Alkylation | Introduce new hydrogen bonding interactions; investigate stereochemical requirements for activity. |
| Butanone Side Chain | Chain extension/shortening, replacement of ketone | Optimize fit within the binding site; alter metabolic stability. |
Development of Robust and Scalable Synthetic Routes for Translational Research
For any promising compound to advance from a laboratory curiosity to a tool used in preclinical or clinical settings, the development of a robust, safe, and scalable synthetic route is paramount. acs.org Initial synthetic methods developed for medicinal chemistry are often designed for flexibility to create analogues and may not be suitable for producing the large quantities of material required for extensive biological testing. acs.org
Future research must therefore focus on creating an efficient manufacturing process for this compound and its most promising derivatives. Key objectives for process development include:
Avoiding Hazardous Reagents: Replacing toxic or explosive reagents with safer alternatives.
Eliminating Chromatographic Purification: Developing reaction and workup conditions that yield high-purity material through crystallization or extraction, which are more amenable to large-scale production than column chromatography. acs.org
Process Safety and Optimization: Conducting thorough safety assessments to identify and mitigate potential hazards during scale-up.
Strategies such as convergent synthesis, where different fragments of the molecule are prepared separately and then combined, or leveraging catalytic methods, could be explored to enhance efficiency. mdpi.com The development of such a route is a critical step in the translational pathway, enabling the production of sufficient quantities of the compound for in-depth pharmacological and toxicological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
